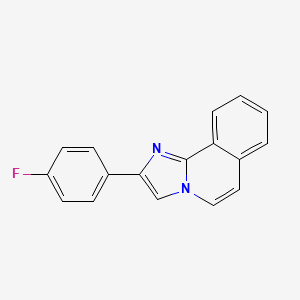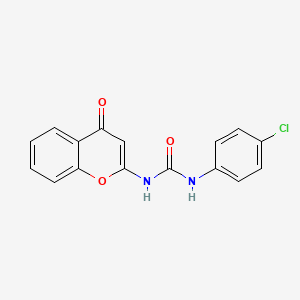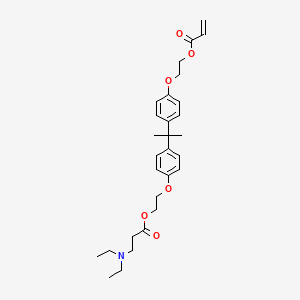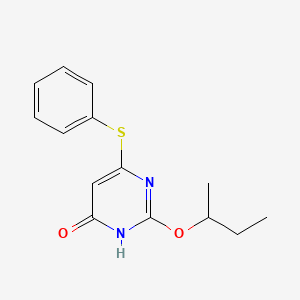
2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a butoxy group at the second position, a phenylsulfanyl group at the sixth position, and a pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-sec-butoxy-4-chloro-6-phenylsulfanyl-pyrimidine with a suitable nucleophile under mild conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the nucleophile, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been explored for their antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: This compound shares a similar core structure but differs in the substituents attached to the pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar pyrimidine core and have been studied for their biological activities.
Uniqueness
2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
284681-89-6 |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
2-butan-2-yloxy-4-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O2S/c1-3-10(2)18-14-15-12(17)9-13(16-14)19-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,16,17) |
Clave InChI |
BBSORLBTHVPUAM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=NC(=CC(=O)N1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


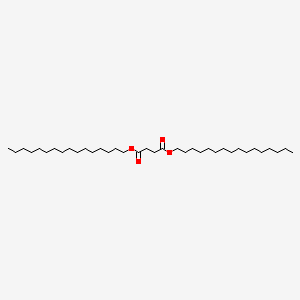
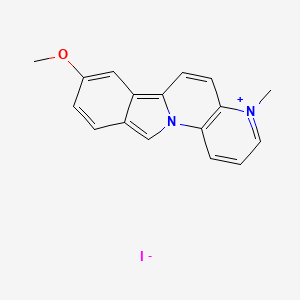
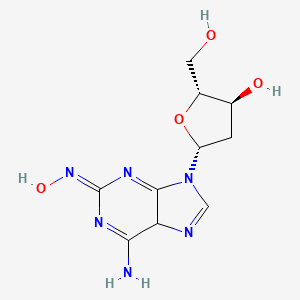
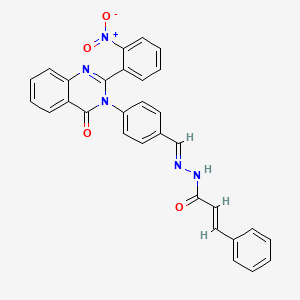

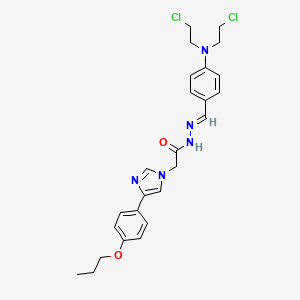
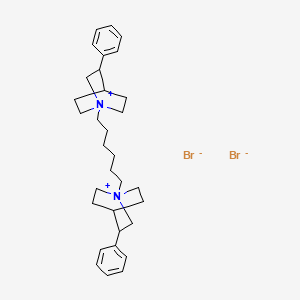
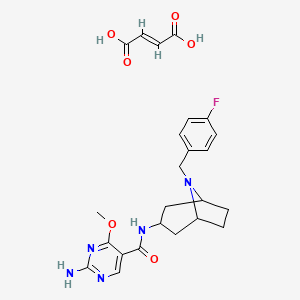

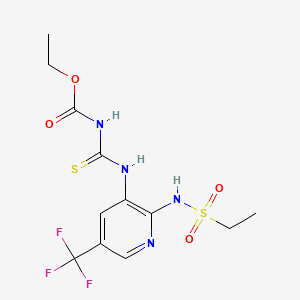
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
